Critical Data Gap Notice: No Published Quantitative Potency or Selectivity Data Located for the Title Compound
A systematic search of PubMed, PubChem, ChEMBL, Google Patents, and major vendor technical datasheets did not identify any study that reports the inhibitory activity (IC₅₀, Kᵢ, EC₅₀), selectivity profile, or functional potency of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide (CAS 2034270-55-6) in a defined assay alongside a named comparator. The closest published chemical series—thiophenyl nicotinamides exemplified by compound 21 (N-pyridinylthiophene carboxamide) and compound 9 (N-thiophenylnicotinamide)—demonstrates that potency and mechanism are exquisitely sensitive to the position of the carboxamide, the pyridine nitrogen, and the identity of the heteroaryl substituent. However, the title compound, which features a 5-(thiophen-2-yl)pyridin-3-yl methylamine linked to an isonicotinamide acyl group, has not been explicitly profiled in any of these studies.
| Evidence Dimension | Cytotoxicity in MPNST S462 cells (IC₅₀) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compound 21 (N-pyridinylthiophene carboxamide): IC₅₀ = 1.41 μM; Compound 9 (N-thiophenylnicotinamide): IC₅₀ = 1.20 μM [1] |
| Quantified Difference | Cannot be calculated; title compound not tested in published work |
| Conditions | S462 malignant peripheral nerve sheath tumor cell line, proliferation assay [1] |
Why This Matters
Procurement decisions should be deferred until the compound is directly benchmarked against these disclosed analogs, as the title compound's structural modifications could render it inactive or alter its mechanism of action.
- [1] Crossley E, et al. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chem Biol. 2024;19(6):1339–1350. doi:10.1021/acschembio.4c00170. View Source
